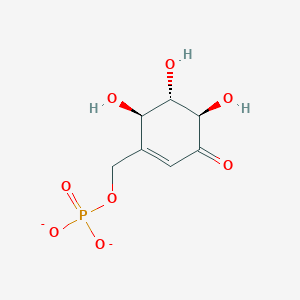

Valienone 7-phosphate(2-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Valienone 7-phosphate(2-) is an organophosphate oxoanion obtained by deprotonation of the phosphate OH groups of valienone 7-phosphate; major species at pH 7.3.

Applications De Recherche Scientifique

Biosynthesis and Pharmaceutical Applications

Valienone 7-phosphate(2-) plays a crucial role in the biosynthesis of validamycin and acarbose, both of which are important pharmaceutical compounds.

Validamycin A

Validamycin A is an antibiotic that serves as an α-glucosidase inhibitor, primarily used for treating diabetes. The biosynthetic pathway involves the phosphorylation of valienone to form valienone 7-phosphate(2-), which is subsequently converted into validoxylamine A, the active pharmacophore of validamycin A . The pathway is initiated by the action of specific kinases that phosphorylate valienone to its 7-phosphate derivative.

Acarbose

Acarbose is another α-glucosidase inhibitor derived from valienone 7-phosphate(2-). This compound is synthesized through a complex pathway involving multiple enzymatic steps, where valienone 7-phosphate(2-) acts as a key intermediate. Studies have shown that valienone 7-phosphate(2-) can be phosphorylated by specific kinases, leading to the production of acarbose .

Enzymatic Reactions Involving Valienone 7-phosphate(2-)

Valienone 7-phosphate(2-) is also significant in various enzymatic reactions that facilitate its conversion into other bioactive compounds.

Kinase Activity

The enzyme ValC has been identified as a C7-cyclitol kinase that phosphorylates valienone and validone to their respective 7-phosphate derivatives. This enzymatic activity has been characterized through in vitro studies, revealing that ValC selectively phosphorylates these substrates without affecting other sugars like glucose .

Case Study: Enzyme Characterization

A detailed characterization study demonstrated that ValC catalyzes the phosphorylation of valienone at the C-7 hydroxyl group, which was confirmed through NMR spectroscopy . This specificity is crucial for understanding how valienone 7-phosphate(2-) can be utilized in synthetic pathways for drug development.

Therapeutic Potential

The therapeutic implications of valienone 7-phosphate(2-) extend beyond its role as a precursor in drug synthesis.

Antidiabetic Properties

Given its involvement in the synthesis of α-glucosidase inhibitors like acarbose and validamycin A, valienone 7-phosphate(2-) holds promise for developing new antidiabetic therapies. Research indicates that compounds derived from this pathway can effectively manage blood glucose levels in diabetic patients .

Data Table: Key Characteristics and Applications

| Compound | Application | Role in Biosynthesis |

|---|---|---|

| Validamycin A | Antibiotic; α-glucosidase inhibitor | Derived from valienone 7-phosphate(2-) |

| Acarbose | Antidiabetic drug | Synthesized via valienone pathway |

| Valienone | Precursor for various kinases | Phosphorylated to form valienone 7-P |

Analyse Des Réactions Chimiques

Enzyme-Catalyzed Phosphorylation

Valienone 7-phosphate(2−) is synthesized via the phosphorylation of valienone by the kinase ValC. This reaction is ATP-dependent and occurs with high specificity for the hydroxyl group at position 7 of valienone .

Key Features:

-

Catalytic Mechanism : ValC transfers the γ-phosphate of ATP to the 7-hydroxyl group of valienone, yielding valienone 7-phosphate(2−) and ADP .

-

Stereochemical Control : The reaction preserves the stereochemistry of valienone, as confirmed by NMR analysis of the product .

-

Kinetic Parameters :

Substrate Km (mM) kcat (s−1) Catalytic Efficiency (kcat/Km, mM−1·s−1) Valienone 0.019 3.5 180 Validone 0.026 7.3 286 ValC exhibits higher catalytic efficiency for validone, suggesting substrate promiscuity in related biosynthetic pathways .

Nucleotide Diphosphorylation

Valienone 7-phosphate(2−) undergoes nucleotide diphosphorylation catalyzed by ValB, a nucleotidyltransferase, to form NDP-valienol 7-phosphate (e.g., GDP-valienol 7-phosphate) .

Reaction Details:

-

Mechanism : ValB couples valienone 7-phosphate(2−) with nucleoside triphosphates (NTPs), releasing pyrophosphate (PPi) as a byproduct .

-

Substrate Specificity : ValB preferentially utilizes GTP over ATP or CTP, as shown below :

Nucleotide Specific Activity (nmol·min−1·mg−1) GTP 18.5 ± 1.2 ATP 4.1 ± 0.3 CTP 1.8 ± 0.1 -

Analytical Validation : The reaction is monitored via a coupled colorimetric assay using inorganic pyrophosphatase and purine nucleoside phosphorylase (PNP) .

Role in Biosynthetic Pathways

Valienone 7-phosphate(2−) is a critical precursor in the biosynthesis of validamycin A and acarbose:

Analytical Characterization

The compound’s structure and reactivity have been validated through:

-

NMR Spectroscopy : 1H-31P COSY NMR confirms regioselective phosphorylation at the 7-hydroxyl group .

-

Mass Spectrometry : ESI-MS shows a pseudomolecular ion at m/z 253.01187 ([M−H]−), consistent with its molecular formula C7H11O8P2− .

Industrial and Pharmacological Relevance

Valienone 7-phosphate(2−) is pivotal in microbial fermentation processes for producing antidiabetic and antifungal agents. Engineered Streptomyces strains overexpressing valC show enhanced yields of validamycin A, highlighting its biotechnological importance .

Propriétés

Formule moléculaire |

C7H9O8P-2 |

|---|---|

Poids moléculaire |

252.11 g/mol |

Nom IUPAC |

[(4R,5S,6R)-4,5,6-trihydroxy-3-oxocyclohexen-1-yl]methyl phosphate |

InChI |

InChI=1S/C7H11O8P/c8-4-1-3(2-15-16(12,13)14)5(9)7(11)6(4)10/h1,5-7,9-11H,2H2,(H2,12,13,14)/p-2/t5-,6+,7+/m1/s1 |

Clé InChI |

OIBXQBFLSXHTEZ-VQVTYTSYSA-L |

SMILES isomérique |

C1=C([C@H]([C@@H]([C@H](C1=O)O)O)O)COP(=O)([O-])[O-] |

SMILES canonique |

C1=C(C(C(C(C1=O)O)O)O)COP(=O)([O-])[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.